molecular formula C30H52O B1670745 Diplopterol CAS No. 1721-59-1

Diplopterol

Cat. No.: B1670745
CAS No.: 1721-59-1
M. Wt: 428.7 g/mol
InChI Key: PNJBOAVCVAVRGR-INNBTYQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diplopterol (hopan-22-ol) is a pentacyclic triterpenoid hopanoid prevalent in bacterial membranes, particularly in species such as Rhodopseudomonas palustris and Methylobacterium extorquens. Structurally, it comprises a hopane skeleton with a hydroxyl group at C-22, enabling hydrogen bonding and bilayer formation in crystalline states . Its biosynthesis occurs via squalene cyclization by squalene-hopene cyclase (SHC), an oxygen-independent process distinct from sterol biosynthesis . This compound modulates membrane fluidity, reduces permeability, and enhances resistance to environmental stressors (e.g., pH extremes, antimicrobial peptides) .

Properties

IUPAC Name

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJBOAVCVAVRGR-UDCAXGDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169206
Record name Diplopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-59-1
Record name Diplopterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diplopterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diplopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of diplopterol involves a cascade cyclization of the terpenoid precursor squalene by the enzyme hopane-squalene cyclase. This highly efficient reaction forms nine stereogenic centers and five rings simultaneously .

Industrial Production Methods: the extraction from bacterial cultures, particularly those of cyanobacteria and purple non-sulfur bacteria, is a common method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Diplopterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Biochemical Roles in Membrane Dynamics

Membrane Structure and Function
Diplopterol serves a crucial role in bacterial membranes, functioning similarly to sterols in eukaryotic cells. Research indicates that this compound enhances membrane stability by inducing phase segregation, increasing lipid compaction, and decreasing permeability in phospholipid membranes . These effects contribute to maintaining membrane fluidity while enhancing structural integrity, which is vital for bacterial survival under various environmental conditions.

Support for Mycoplasma Growth
In studies involving Mycoplasma mycoides, this compound has demonstrated the ability to support growth when used in conjunction with liposomes. This suggests that this compound can fulfill the sterol function in Mycoplasma membranes, thereby enhancing their growth rates significantly . The application of this compound via dipalmitoyl-phosphatidylcholine liposomes resulted in improved growth rates for Mycoplasma cultures adapted to this hopanoid.

Environmental Biomarker

Sediment Analysis
this compound is recognized as a valuable biomarker for assessing prokaryotic life and historical oxygen levels in sedimentary environments. For instance, a study conducted on Lake Albano in central Italy utilized this compound to infer past oxygen content based on its relative abundance in sediment layers. The findings suggested that higher concentrations of this compound correlate with periods of lower oxygen availability, providing insights into ancient aquatic ecosystems .

Therapeutic Potential

Antibiotic Resistance
Recent studies have indicated that this compound may enhance the resistance of bacteria like Pseudomonas aeruginosa to antibiotics. By decreasing membrane permeability, this compound potentially contributes to the survival of these opportunistic pathogens against antibiotic treatments . This discovery opens avenues for exploring this compound's role in developing strategies to combat antibiotic resistance.

Interfacial Behavior and Surface Properties

Surface Activity
Research has shown that pure this compound forms monolayers at the air-water interface and exhibits unique interfacial properties similar to those of sterols . These characteristics suggest potential applications in the formulation of drug delivery systems or as a stabilizing agent in various biochemical applications.

Case Studies and Research Findings

StudyFocusFindings
Lake Albano Study Environmental BiomarkerUtilized this compound to assess historical oxygen levels; higher concentrations indicate lower oxygen availability during sediment deposition .
Mycoplasma Growth Study Biochemical RoleDemonstrated that this compound supports Mycoplasma growth when applied via liposomes, fulfilling sterol-like functions .
Pseudomonas aeruginosa Resistance Study Therapeutic PotentialFound that this compound decreases permeability and increases antibiotic resistance in pathogenic bacteria .

Mechanism of Action

Diplopterol modulates membrane permeability and fluidity in response to external stressors such as extreme temperature or pH. It acts similarly to sterols in eukaryotic cells, tuning membrane properties to maintain cellular integrity. The molecular targets include membrane lipids, where this compound integrates into the lipid bilayer, affecting its physical properties .

Comparison with Similar Compounds

Diploptene (Hop-22(29)-ene)

  • Structure: Diploptene lacks the hydroxyl group at C-22, making it less polar than this compound.
  • Function: While both compounds stabilize membranes, this compound’s hydroxyl group enhances interactions with phospholipid headgroups, improving membrane ordering under stress .
  • Analytical Differences: In GC-MS, diploptene elutes earlier than this compound due to lower polarity. This compound’s quantification requires deuterated internal standards (e.g., D4-diplopterol) to correct for co-elution artifacts .

Bacteriohopanetetrol (BHT)

  • Structure: BHT has a extended side chain with four hydroxyl groups, increasing its hydrophilicity compared to this compound.
  • Function: BHT is often linked to membrane proteins, whereas this compound primarily interacts with lipid bilayers .
  • Quantification: In LC-MS, BHT produces 119× higher ion counts than this compound, but 2-methylated this compound (2Me-diplopterol) shows 109× higher signal intensity in GC-MS .
Property This compound Diploptene Bacteriohopanetetrol (BHT)
Hydroxyl Groups 1 (C-22) 0 4
Polarity Moderate Low High
LC-MS Signal N/A 119×
GC-MS Signal <5% reduction with methylation
Membrane Role Fluid ordering Structural stability Protein anchoring

This compound vs. Sterols (Cholesterol)

Functional Divergence

  • Membrane Ordering: Both induce liquid-ordered phases, but cholesterol forms immiscible lipid domains, whereas this compound promotes homogeneous ordering without phase separation .
  • Antimicrobial Peptide Resistance: Cholesterol reduces Polybia-MP1 peptide activity by 60%, while this compound only attenuates it by 20% due to weaker peptide-lipid affinity .
  • Thermal Adaptation: this compound redistributes to membrane midplanes at elevated temperatures, thickening bilayers and enhancing thermostability—a trait absent in cholesterol .
Property This compound Cholesterol
Biosynthetic O₂ Requirement No Yes
Liquid-Ordered Phase Homogeneous Phase-separated
MP1 Peptide Inhibition 20% reduction 60% reduction
Thermal Response Membrane thickening No structural adaptation

This compound vs. Tetrahymanol

  • Origin: Tetrahymanol is a eukaryotic hopanoid analog found in protozoa, synthesized via SHC-like enzymes.
  • Function: Both compounds mitigate osmotic stress, but tetrahymanol is preferentially associated with vacuolar membranes, unlike this compound’s plasma membrane localization .

Key Research Findings

Quantification Challenges: Co-eluting phospholipids (e.g., PG 17:0/17:0) artificially enhance this compound’s LC-MS signal by 220%, necessitating D4-diplopterol internal standards for accuracy .

Evolutionary Significance: this compound’s oxygen-independent biosynthesis suggests it predates sterols, enabling early life to develop ordered membranes before atmospheric oxygenation .

Biotechnological Applications: Schizosaccharomyces japonicus engineered with SHC produces this compound, offering a model for studying hopanoid-sterol functional convergence .

Biological Activity

Diplopterol is a hopanoid compound that plays significant roles in various biological processes, particularly in bacterial membranes. Its structure and function have garnered attention in microbiology and biochemistry due to its similarity to sterols and its unique properties that influence membrane dynamics. This article explores the biological activity of this compound, including its interactions with antimicrobial peptides, its role as a biomarker, and its implications in ecological studies.

Chemical Structure and Properties

This compound (C30H50O) is a pentacyclic triterpenoid that is structurally similar to sterols. It is primarily found in the membranes of certain bacteria, where it contributes to membrane stability and fluidity. The presence of this compound can influence the physical properties of membranes, such as their rigidity and permeability.

Interaction with Antimicrobial Peptides

Recent studies have demonstrated that this compound can modulate the activity of antimicrobial peptides (AMPs). For instance, research indicated that this compound affects the interaction of the peptide Polybia-MP1 with bacterial membranes. In experiments, Pseudomonas aeruginosa cells treated with this compound showed reduced susceptibility to MP1 compared to those treated with cholesterol. This suggests that this compound alters membrane properties, potentially providing a protective effect against AMPs .

Table 1: Comparison of this compound and Cholesterol in AMP Interaction

ParameterThis compoundCholesterol
Peptide AffinityLowerHigher
Membrane Disruption ResistanceModerateHigh
Effect on Gram-negative BacteriaYesYes
CytotoxicityNon-cytotoxicNon-cytotoxic

Role as a Biomarker

This compound serves as a valuable biomarker for studying ancient microbial life and environmental conditions. A notable case study from Lake Albano in Italy demonstrated that the relative abundance of this compound in sediment samples correlates with historical oxygen levels. High concentrations of this compound were found during periods of low oxygen, indicating its potential use in paleoenvironmental reconstructions .

Ecological Implications

The presence of this compound in various ecosystems has implications for understanding microbial ecology and biogeochemical cycles. Its role in modulating membrane properties can influence bacterial survival under stress conditions, such as osmotic pressure or temperature fluctuations. For example, studies on Mesoplasma florum revealed that this compound's constrained ordering capacity reduces membrane resistance to osmotic stress compared to cholesterol, highlighting its unique functional role within bacterial membranes .

Case Study: Impact on Membrane Properties

Research has shown that this compound can induce a liquid-ordered phase in synthetic membranes, promoting fluidity while maintaining structural integrity. This property is crucial for bacterial adaptation to varying environmental conditions .

Quantitative Analysis Techniques

Advancements in analytical techniques have improved the quantification of this compound in various samples. Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze lipid extracts for precise measurement of this compound concentrations. This allows for robust comparisons across different studies and enhances our understanding of hopanoid distribution in microbial communities .

Q & A

Q. What methodological approaches are recommended for identifying and quantifying diplopterol in environmental samples?

this compound can be identified and quantified using gas chromatography-mass spectrometry (GC-MS) coupled with selective ion monitoring (SIM) to target its molecular ion (e.g., m/z 191 for hopanoids) . For environmental matrices like water columns or sediments, sample preparation should include lipid extraction via Bligh-Dyer or Soxhlet methods, followed by derivatization (e.g., silylation) to enhance volatility. Calibration curves using synthetic this compound standards are critical for quantification, with detection limits typically in the ng/L range in aqueous systems .

Q. How can researchers design experiments to investigate this compound’s role in microbial communities under sulfidic conditions?

Experimental designs should simulate stratified environments (e.g., anoxic/sulfidic vs. oxic zones) to mirror its ecological niches. For in situ studies, stratified sampling of water columns (e.g., Lake Dziani Dzaha) with simultaneous measurement of redox gradients (pH, H₂S, O₂) is essential . Laboratory microcosms can replicate these conditions using controlled chemostats with sulfur-reducing bacteria (e.g., Desulfovibrio spp.). Include controls with inhibitors like molybdate to block sulfate reduction and validate this compound’s association with specific microbial pathways .

Q. What are the best practices for isolating this compound-producing microorganisms?

Enrichment cultures targeting anaerobic, sulfidogenic bacteria are optimal. Use selective media with sulfate or thiosulfate as electron acceptors and acetate as a carbon source. Confirm this compound production via lipid biomarker analysis (GC-MS) and correlate with 16S rRNA sequencing to identify microbial taxa. Note that this compound and tetrahymanol often co-occur but may derive from distinct microbial lineages, necessitating phylogenetic validation .

Advanced Research Questions

Q. How should researchers address contradictions in this compound concentration data across stratified environments?

Discrepancies (e.g., higher concentrations in sulfidic vs. oxic zones) require multi-variable analysis. For example, in Lake Dziani Dzaha, this compound peaked at 20 μg/L below the permanent halocline but showed seasonal variability . To resolve contradictions:

  • Perform time-series sampling to account for temporal dynamics.
  • Normalize concentrations to microbial biomass (e.g., via phospholipid fatty acid analysis).
  • Use statistical tools (e.g., PCA) to disentangle environmental drivers (e.g., H₂S, temperature) .

Q. What advanced techniques can elucidate this compound’s biosynthetic pathways and ecological functions?

  • Stable isotope probing (SIP): Incubate microbial communities with ¹³C-labeled substrates (e.g., acetate) to trace carbon flow into this compound.
  • Metagenomics: Screen for squalene-hopene cyclase (shc) genes in microbial genomes.
  • Cryo-electron microscopy: Resolve structural interactions between this compound and microbial membranes under varying redox conditions .

Q. How can isotopic (δ¹³C, δ²H) analysis of this compound refine paleoenvironmental reconstructions?

this compound’s isotopic signature reflects microbial carbon and hydrogen sources. For sedimentary archives:

  • Extract this compound via accelerated solvent extraction (ASE) and purify using silica gel chromatography.
  • Analyze δ¹³C via isotope-ratio MS (IRMS) to infer ancient microbial metabolism (e.g., methanotrophy vs. acetotrophy).
  • Compare δ²H values with co-occurring biomarkers (e.g., n-alkanes) to assess hydrological changes .

Q. What interdisciplinary methods resolve ambiguities in this compound’s association with specific microbial taxa?

Combine:

  • Single-cell genomics: Isolate cells via fluorescence-activated cell sorting (FACS) and screen for this compound-linked genes.
  • NanoSIMS: Map isotopic labels to individual microbial cells in biofilms.
  • Metatranscriptomics: Link shc gene expression to this compound production rates under dynamic redox conditions .

Methodological Guidelines for Reproducibility

  • Sample documentation: Record GPS coordinates, depth, and physicochemical parameters (e.g., O₂, H₂S) for environmental samples .
  • Data validation: Use internal standards (e.g., 5α-cholestane for GC-MS) and replicate analyses (n ≥ 3) to ensure precision .
  • Ethical compliance: Obtain permits for sampling protected sites and adhere to institutional biosafety protocols for microbial work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diplopterol
Reactant of Route 2
Reactant of Route 2
Diplopterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.